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molecular formula C10H7F5O2 B2368110 2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one CAS No. 121592-01-6

2,2,3,3,3-Pentafluoro-1-(3-methoxyphenyl)propan-1-one

Cat. No. B2368110
M. Wt: 254.156
InChI Key: PBTZQEPFROLIAA-UHFFFAOYSA-N
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Patent
US04835318

Procedure details

Under protective gas, 31.5 g (0.185 mol) of 3-methoxybenzoyl chloride in 150 ml of CH2Cl2 are initially introduced into a round-bottomed flask. 48.6 g (0.2 mol) of phosphorous acid trisdiethylamide are added at about -10° C. 50 g (0.2 mol) of pentafluoroethyl iodide are then introduced into the reaction mixture at 0° C. during the course of one hour. The mixture is stirred for a further 5 hours at 0° C. and then worked up analogously to Example 1. 22.9 g (61% yield) of 1-(3-methoxyphenyl)-2,2,3,3,3-pentafluoropropan-1-one of b.p. 95°-97° C./11 mbar are obtained.
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
phosphorous acid trisdiethylamide
Quantity
48.6 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].[F:12][C:13](I)([F:18])[C:14]([F:17])([F:16])[F:15]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6](=[O:7])[C:13]([F:18])([F:12])[C:14]([F:17])([F:16])[F:15])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
31.5 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
phosphorous acid trisdiethylamide
Quantity
48.6 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
FC(C(F)(F)F)(F)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 5 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C(C(C(F)(F)F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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